N-(7-Oxadecyl)deoxynojirimycin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO5/c1-2-8-21-9-6-4-3-5-7-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHECNPMKMYII-LXTVHRRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCCCCN1CC(C(C(C1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of N 7 Oxadecyl Deoxynojirimycin
General Synthetic Routes for N-Alkylated Deoxynojirimycin Derivatives
The synthesis of N-alkylated deoxynojirimycin derivatives typically involves the N-alkylation of the parent iminosugar, 1-deoxynojirimycin (B1663644). A common and straightforward method is reductive amination. figshare.com This process involves the reaction of 1-deoxynojirimycin with an appropriate aldehyde or ketone in the presence of a reducing agent.
A general synthetic pathway begins with the reaction of 1-deoxynojirimycin with an aldehyde. google.com The initial reaction forms a Schiff base or an iminium ion intermediate, which is then reduced in situ to yield the N-alkylated product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C). google.com
To achieve more complex substitutions or to avoid side reactions, the hydroxyl groups of the deoxynojirimycin core are often protected using protecting groups like benzyl (B1604629) (Bn) ethers. tandfonline.comtandfonline.com For instance, a key intermediate, 2,3,4-tri-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol, can be prepared from the fully benzylated precursor. figshare.com This protected intermediate can then be N-alkylated using an alkyl halide or through reductive amination. tandfonline.com The final step involves the removal of the protecting groups, typically by hydrogenolysis, to yield the desired N-alkylated deoxynojirimycin derivative. figshare.comtandfonline.com This multi-step approach offers flexibility for creating a diverse range of analogues. figshare.com
Specific Synthesis of N-(7-Oxadecyl)deoxynojirimycin
The synthesis of this compound involves a multi-step sequence, starting with the preparation of the specific N-alkyl side chain precursor, followed by its coupling to the deoxynojirimycin core. google.com
The synthesis of this compound requires two primary building blocks: the iminosugar core and the oxa-alkyl side chain. The key precursors and reagents are detailed in the table below. google.com
Table 1: Key Precursors and Reagents for the Synthesis of this compound
| Compound Name | Role | Chemical Formula |
|---|---|---|
| 1-Deoxynojirimycin (DNJ) | Iminosugar core | C₆H₁₃NO₄ |
| 1-Bromo-3-chloropropane | Reagent for side chain synthesis | C₃H₆BrCl |
| 1-Propanol | Reagent for side chain synthesis | C₃H₈O |
| Sodium Hydride (NaH) | Base | NaH |
| Magnesium Turnings (Mg) | Reagent for Grignard formation | Mg |
| 1,6-Dibromohexane (B150918) | Reagent for side chain synthesis | C₆H₁₂Br₂ |
| Pyridinium (B92312) Dichromate (PDC) | Oxidizing agent | C₁₀H₁₂Cr₂N₂O₇ |
| Palladium on Carbon (Pd/C) | Hydrogenation catalyst | Pd/C |
| Acetic Acid | Catalyst | CH₃COOH |
| Ethanol (B145695) | Solvent | C₂H₅OH |
Data sourced from patent information. google.com
Stage 1: Synthesis of 6-propyloxy-1-hexanal
Preparation of 6-propyloxy-1-hexanol: This intermediate is prepared from 1,6-dibromohexane and 1-propanol. google.com
Oxidation to Aldehyde: The synthesized 6-propyloxy-1-hexanol is then oxidized to the corresponding aldehyde, 6-propyloxy-1-hexanal. google.com This reaction is carried out using pyridinium dichromate (PDC) as the oxidizing agent in dichloromethane. google.com
Stage 2: Reductive Amination
Reaction with DNJ: 1-Deoxynojirimycin is reacted with the prepared 6-propyloxy-1-hexanal in ethanol with a catalytic amount of acetic acid. google.com The mixture is heated to facilitate the formation of the imine intermediate. google.com
Reduction: The reaction mixture is then subjected to catalytic hydrogenation. Palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere overnight at room temperature. google.com This step reduces the imine to the secondary amine, yielding the final product, this compound. google.com
The progress of the reaction is typically monitored using thin-layer chromatography (TLC). google.com
Key Precursors and Reagents
Derivatization Strategies and Analogue Generation
The generation of analogues of this compound and other N-alkylated DNJ derivatives is a key strategy to explore structure-activity relationships and to optimize their biological profiles. nih.govnih.gov Modifications can be introduced at several positions on the deoxynojirimycin scaffold.
Varying the N-Alkyl Chain: A primary strategy involves modifying the length and composition of the N-alkyl chain. nih.gov Researchers have synthesized series of N-alkylated DNJ derivatives with side chains of varying carbon lengths (e.g., C₄ to C₁₈) to investigate how chain length affects biological activity. nih.gov The introduction of heteroatoms, such as oxygen (as in this compound), or bulky hydrophobic groups like adamantane, is another common approach. researchgate.netnih.gov For example, N-(5-adamantane-1-yl-methoxy)pentyl)-DNM was developed as a potent inhibitor of non-lysosomal glucosylceramidase. nih.gov
Modification of the Deoxynojirimycin Core: While the N-alkyl chain is a frequent point of modification, the hydroxyl groups on the piperidine (B6355638) ring can also be derivatized. tandfonline.com Selective alkylation or glycosylation at the C6-hydroxyl group has been explored to create new analogues with potentially improved potency or selectivity. tandfonline.com However, studies have shown that the hydroxyl groups at the C2 and C3 positions are often crucial for enzyme inhibition. tandfonline.com
Hybrid Molecules: Another innovative strategy involves creating hybrid molecules by linking the deoxynojirimycin scaffold to other pharmacophores. researchgate.net For instance, hybrids of D-galactose with deoxynojirimycin analogues have been synthesized. researchgate.net This approach aims to combine the features of different bioactive molecules to create novel compounds with unique properties. researchgate.net
These derivatization strategies allow for the systematic exploration of the chemical space around the deoxynojirimycin scaffold, leading to the generation of a wide array of analogues with diverse biological activities. tandfonline.comtandfonline.comnih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 1-Deoxynojirimycin (DNJ) |
| N-butyl-deoxynojirimycin |
| N-nonyl-deoxynojirimycin |
| Octadecyl-deoxynojirimycin |
| 2,3,4-tri-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol |
| 2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol |
| 6-O-ethyl-N-octyl-1,5-dideoxy-1,5-imino-D-glucitol |
| 6-O-butyl-N-octyl-1,5-dideoxy-1,5-imino-D-glucitol |
| N-[5-(adamantane-1-yl-methoxy)-pentyl]-1-deoxynojirimycin (AMP-DNM) |
| N-decyl-1-deoxynojirimycin |
| 6-propyloxy-1-hexanol |
| 6-propyloxy-1-hexanal |
| 1-Bromo-3-chloropropane |
| 1-Propanol |
| Sodium Hydride |
| Magnesium |
| 1,6-Dibromohexane |
| Pyridinium Dichromate (PDC) |
| Palladium on Carbon |
| Acetic Acid |
| Ethanol |
| Dichloromethane |
Enzymatic Inhibition Profile and Kinetics of N 7 Oxadecyl Deoxynojirimycin
Inhibition of Endoplasmic Reticulum α-Glucosidases
N-(7-Oxadecyl)deoxynojirimycin is a derivative of deoxynojirimycin (DNJ), a well-established inhibitor of α-glucosidases. mdpi.comnih.gov The introduction of an N-alkyl chain with an oxygen atom at the 7-position significantly influences its inhibitory activity. oup.comwiley.com
α-Glucosidase I Inhibition Specificity and Potency (IC50)
This compound is a potent inhibitor of α-glucosidase I. oup.comwiley.com Studies have shown that it inhibits purified porcine liver α-glucosidase I with an IC50 value of 0.28 µM. oup.comwiley.com The position of the oxygen atom within the N-decyl side chain is crucial for its inhibitory potency. For instance, N-(3-oxadecyl)-dNM is a less active inhibitor compared to this compound. oup.comwiley.com The incorporation of the oxygen atom at the seventh position in the N-decyl side chain has been shown to considerably increase the therapeutic ratio, which is a measure of its α-glucosidase I inhibitory activity versus its toxicity. oup.comwiley.com
N-alkylation of deoxynojirimycin, in general, enhances its potency in inhibiting endoplasmic reticulum glucosidases. nih.gov N-alkylated derivatives of DNJ are more effective at inhibiting glucosidase I than glucosidase II. nih.gov The inhibitory effect of these alkylated derivatives is also less easily reversed compared to that of the parent compound, DNJ. nih.gov
Table 1: IC50 Values for α-Glucosidase I Inhibition
| Compound | IC50 (µM) | Enzyme Source |
|---|---|---|
| This compound | 0.28 oup.comwiley.com | Purified porcine liver α-glucosidase I |
| N-(3-oxadecyl)-dNM | Less active than this compound oup.comwiley.com | Purified porcine liver α-glucosidase I |
| ManNH2α1,2Glc | 15.7 researchgate.net | α-glucosidase I |
α-Glucosidase II Inhibition
Iminosugars like this compound are known to inhibit both α-glucosidase I and II, which are key enzymes in the processing of N-linked glycoproteins in the endoplasmic reticulum. focusbiomolecules.com The inhibition of these enzymes leads to the misfolding of viral glycoproteins, which can have antiviral effects. While N-alkylated DNJ derivatives are generally more potent against α-glucosidase I, they do exhibit inhibitory activity against α-glucosidase II as well. nih.gov For instance, N-nonyldeoxynojirimycin (NN-DNJ), a related compound, inhibits acid α-glucosidase with an IC50 of 0.42 µM and α-1,6-glucosidase with an IC50 of 8.4 µM. caymanchem.com
Comparative Inhibition Kinetics with Other Glucosidases
The inhibitory profile of deoxynojirimycin and its derivatives is not limited to α-glucosidases I and II. The length and composition of the N-alkyl chain play a significant role in determining the specificity and potency of inhibition against various glucosidases. For example, N-alkylation of DNJ generally increases its inhibitory potency against ER glucosidases. nih.gov However, the introduction of a more hydrophobic N-alkyl chain can also increase inhibition of other enzymes, such as the non-lysosomal glucosylceramidase. universiteitleiden.nl
The affinity of N-alkyl-1-deoxynojirimycin derivatives for α- and β-glucosidases can be attributed to the presence of a lipophilic pocket in the active site of these enzymes. mdpi.com The inhibition of non-lysosomal glucosylceramidase by N-alkyl derivatives of deoxynojirimycin increases with the length of the alkyl chain. universiteitleiden.nl
Interaction with Lysosomal Glycosidases
Effects on Lysosomal α-Glucosidase
N-alkyldeoxynojirimycin derivatives can also interact with lysosomal glucosidases. For example, N-nonyldeoxynojirimycin (NN-DNJ) is an inhibitor of acid α-glucosidase with an IC50 value of 0.42 µM. caymanchem.com This indicates that modifications to the deoxynojirimycin scaffold can produce compounds with activity against lysosomal enzymes. The hydrochloride salt of 1-deoxynojirimycin (B1663644), known as duvoglustat hydrochloride or AT2220, acts as a pharmacological chaperone for acid α-glucosidase (GAA), the enzyme deficient in Pompe disease. plos.orgnih.gov It binds to and stabilizes various mutant forms of GAA, leading to increased cellular levels of the enzyme. plos.org
Modulation of β-Glucosidase Activity (Pharmacological Chaperone Aspects for N370S β-Glu in Gaucher)
Certain N-alkylated deoxynojirimycin derivatives have been investigated as pharmacological chaperones for the mutant β-glucosidase (β-Glu) enzyme, glucocerebrosidase (GCase), which is deficient in Gaucher disease. pnas.orgnih.gov The N370S mutation is the most common mutation causing this lysosomal storage disorder. pnas.orgnih.gov
This compound has been shown to increase the activity of the N370S mutant β-glucosidase in cultured fibroblasts. pnas.org Unlike some other derivatives that can be inhibitory at higher concentrations, this compound increased β-Glu activity over a broad range of concentrations without showing inhibition up to 100 μM. pnas.org This suggests that it can act as a pharmacological chaperone, stabilizing the misfolded N370S β-glucosidase, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome, and thereby increasing its enzymatic activity. pnas.orgnih.gov This chaperone activity is dependent on the specific N-alkyl substitution. For instance, N-(n-nonyl)deoxynojirimycin (NN-DNJ) has also been shown to increase the activity of N370S β-Glu. pnas.orgnih.gov
Table 2: Effects of N-alkylated Deoxynojirimycin Derivatives on N370S β-Glucosidase Activity
| Compound | Effect on N370S β-Glucosidase Activity |
|---|---|
| This compound | Increased activity over a wide range of concentrations pnas.org |
| N-(n-octyl)deoxynojirimycin | Increased activity over a wide range of concentrations pnas.org |
| N-(n-nonyl)deoxynojirimycin (NN-DNJ) | 2-fold increase in activity at 10 µM pnas.orgnih.gov |
| N-(n-dodecyl)deoxynojirimycin (ND-DNJ) | Highly inhibitory at all concentrations evaluated pnas.org |
| N-butyldeoxynojirimycin (NB-DNJ) | No activity observed pnas.org |
Inhibition of Glucosyltransferases (e.g., Ceramide Glucosyltransferase)
This compound is a notable inhibitor of ceramide-specific glucosyltransferase (CGT), a pivotal enzyme in the biosynthesis of glycosphingolipids. This enzyme facilitates the transfer of glucose from UDP-glucose to ceramide, initiating the formation of a vast array of glycosphingolipids. The inhibitory action of N-alkylated deoxynojirimycin derivatives, including the 7-oxadecyl variant, is of significant interest due to its potential therapeutic applications.
Research has demonstrated that this compound is a potent inhibitor of ceramide-specific glucosyltransferase, with a reported IC50 value of 0.29 μM. The inhibitory potency of N-alkylated deoxynojirimycin analogues against ceramide glucosyltransferase is influenced by the length of the N-alkyl chain; an increase in chain length generally leads to a modest enhancement in inhibitory activity.
The kinetic mechanism of inhibition for this class of compounds has been investigated. Studies on related N-alkylated deoxynojirimycin derivatives have shown that they act as competitive inhibitors with respect to the ceramide substrate and as non-competitive inhibitors concerning UDP-glucose. For instance, N-butyl-deoxynojirimycin exhibits competitive inhibition against ceramide with a reported Ki of 7.4 μM. researchgate.net This suggests that these inhibitors function as ceramide mimics, binding to the active site of the enzyme and preventing the binding of the natural lipid substrate. The structural similarity between the N-alkylated deoxynojirimycin molecule and ceramide is thought to be the basis for this competitive inhibition. google.com
The hydroxyl group at the C3 position of the deoxynojirimycin ring has been identified as a critical feature for the inhibitory activity against both α-glucosidases and ceramide glucosyltransferase, highlighting the specific structural requirements for effective enzyme inhibition. researchgate.net The introduction of an oxygen atom into the N-alkyl chain, as seen in this compound, has been explored as a strategy to potentially improve the pharmacological properties of these inhibitors. nih.gov
| Compound | Enzyme | IC50 (μM) | Type of Inhibition (with respect to Ceramide) | Reference |
|---|---|---|---|---|
| This compound | Ceramide Glucosyltransferase | 0.29 | Competitive (inferred from analogues) | sfu.ca |
| N-butyl-deoxynojirimycin | Ceramide Glucosyltransferase | 27.1 | Competitive | google.com |
| N-nonyl-deoxynojirimycin | Ceramide Glucosyltransferase | 2.8 | Competitive | google.com |
Molecular and Cellular Mechanisms of Action of N 7 Oxadecyl Deoxynojirimycin
Impact on Glycoprotein (B1211001) Processing and Folding Pathways
N-(7-Oxadecyl)deoxynojirimycin significantly influences the processing and folding of glycoproteins, which are crucial for a multitude of cellular functions and the life cycle of many viruses. nih.govnih.gov This interference is primarily achieved by targeting key enzymes within the endoplasmic reticulum (ER).
ER Quality Control System Modulation
The endoplasmic reticulum (ER) possesses a stringent quality control (QC) system to ensure that only correctly folded and assembled proteins are transported to their final destinations. nih.gov N-linked glycans play a pivotal role in this process, acting as signals for the recruitment of molecular chaperones. nih.gov The initial trimming of glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor is a critical step that allows glycoproteins to interact with ER chaperones like calnexin (B1179193) and calreticulin. nih.govnih.gov
This compound, as an inhibitor of ER α-glucosidases, disrupts this process. nih.govresearchgate.net By preventing the removal of glucose residues, it effectively blocks the entry of glycoproteins into the calnexin/calreticulin folding cycle. nih.gov This disruption of the normal QC pathway can lead to the accumulation of misfolded glycoproteins within the ER. griffith.edu.au
N-Linked Glycan Trimming Interference
The proper maturation of N-linked glycans involves a series of trimming and addition reactions catalyzed by various glycosidases and glycosyltransferases in the ER and Golgi apparatus. nih.govsigmaaldrich.com The initial and critical step in this pathway is the sequential removal of three glucose residues from the N-linked oligosaccharide precursor, a process initiated by α-glucosidase I and continued by α-glucosidase II. nih.govnih.gov
This compound is a potent inhibitor of α-glucosidase I. nih.govresearchgate.netacs.org By inhibiting this enzyme, it prevents the trimming of the terminal glucose residue from the Glc₃Man₉GlcNAc₂ precursor. nih.govresearchgate.net This interference halts the downstream processing of the N-linked glycan, leading to the persistence of immature, hyperglucosylated glycans on the glycoprotein. nih.gov The inhibitory concentration (IC₅₀) of this compound against α-glucosidase I has been reported to be 0.28 μM. researchgate.netacs.org
Consequences for Viral Glycoprotein Folding and Assembly
Many enveloped viruses rely on the host cell's glycosylation machinery for the proper folding and assembly of their envelope glycoproteins. nih.govnih.gov These glycoproteins are often essential for viral entry, assembly, and egress. The misfolding of these viral glycoproteins, induced by inhibitors of glycan processing like this compound, can have significant antiviral consequences. nih.govresearchgate.net
By inhibiting α-glucosidases, this compound prevents the correct folding and oligomerization of viral glycoproteins, which can lead to a reduction in the production of infectious viral particles. nih.govresearchgate.net For instance, it has been shown to inhibit HIV-1 induced syncytia formation. nih.govresearchgate.netacs.org While some misfolded glycoproteins may be incorporated into new virions, this can result in particles with altered infectivity. griffith.edu.au
Substrate Reduction Mechanism (in context of glycosphingolipid biosynthesis)
In addition to its effects on glycoprotein processing, this compound can also impact the biosynthesis of glycosphingolipids (GSLs). This mechanism is particularly relevant in the context of substrate reduction therapy (SRT) for certain lysosomal storage disorders. nih.govresearchgate.net
GSLs are synthesized in the ER and Golgi apparatus, and their pathological accumulation is the hallmark of diseases like Gaucher disease. nih.govresearchgate.net SRT aims to decrease the synthesis of the accumulating substrate to a level that the residual lysosomal enzyme activity can manage. nih.gov N-alkylated deoxynojirimycin derivatives can act as inhibitors of glucosylceramide synthase, a key enzyme in the GSL biosynthetic pathway. nih.govresearchgate.net By inhibiting this enzyme, these compounds reduce the production of glucosylceramide, the substrate that accumulates in Gaucher disease. nih.gov This approach offers an alternative to enzyme replacement therapy (ERT). d-nb.info
Pharmacological Chaperoning Mechanisms for Mutant Enzymes
N-alkylated deoxynojirimycin derivatives, including this compound, can also function as pharmacological chaperones (PCs). d-nb.inforesearchgate.netgoogleapis.com This mechanism is relevant for lysosomal storage disorders caused by mutations that lead to misfolded, but potentially functional, enzymes. researchgate.netmdpi.com
These small molecules bind to the misfolded mutant enzyme in the ER, stabilizing its conformation and facilitating its proper folding and trafficking to the lysosome. nih.govresearchgate.net Once in the lysosome, the chaperone dissociates from the enzyme, allowing it to carry out its catalytic function. nih.gov This "rescuing" of mutant enzymes can increase their cellular activity and alleviate the symptoms of the disease. d-nb.info For example, N-alkylated DNJ derivatives have shown potential as pharmacological chaperones for Gaucher and Pompe diseases. d-nb.info These chaperones are often active-site specific, meaning they bind to the enzyme's active site to exert their stabilizing effect. researchgate.netmdpi.com
Cellular Permeability and Uptake Mechanisms
The cellular uptake and permeability of this compound are influenced by its chemical structure. The presence of the lipophilic N-7-oxadecyl side chain enhances its ability to cross cellular membranes compared to its parent compound, 1-deoxynojirimycin (B1663644). googleapis.comresearchgate.net This increased hydrophobicity is a key feature of many N-alkylated iminosugars designed for therapeutic purposes. researchgate.net The ability of these small molecules to cross membranes, including the blood-brain barrier, is a significant advantage, potentially allowing for the treatment of neurological manifestations of lysosomal storage diseases. d-nb.info The cellular toxicity of highly hydrophobic N-alkylated iminosugars has been linked to cell lysis and fragmentation, a factor that is independent of their therapeutic effects on glycosylation. researchgate.net
Pre Clinical Evaluation of N 7 Oxadecyl Deoxynojirimycin in Disease Models
Antiviral Efficacy in In Vitro and In Vivo Models
N-(7-Oxadecyl)deoxynojirimycin has demonstrated a notable capacity to inhibit a range of enveloped viruses. This antiviral activity is largely attributed to its function as an inhibitor of α-glucosidase I, an enzyme crucial for the proper folding of viral glycoproteins. nih.govnih.gov
Inhibition of HIV-1 Induced Syncytia Formation and Lymphocyte Proliferation In Vitro
Research has shown that this compound is an effective inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) in laboratory settings. nih.govresearchgate.netresearchgate.net A key characteristic of HIV-1 infection is the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected and uninfected cells. mdpi.comfrontiersin.org This process is a significant contributor to the cytopathic effects of the virus. mdpi.com Studies have demonstrated that this compound inhibits this HIV-1-induced syncytia formation. nih.govresearchgate.netresearchgate.net
Furthermore, the compound has been observed to inhibit the proliferation of lymphocytes in vitro, a process that can be stimulated by viral infections. nih.govresearchgate.netresearchgate.net The interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 protein on lymphocytes is a critical step for viral entry and subsequent syncytium formation. nih.gov The heavy glycosylation of gp120 suggests that interference with this process, as achieved by glucosidase inhibitors like this compound, can disrupt these viral mechanisms. nih.gov One study identified N-(7-oxadecyl)-1-deoxynojirimycin as a potent α-glucosidase I inhibitor with an IC50 value of 0.28 μM. nih.gov
In Vitro Effects of this compound on HIV-1 and Lymphocytes
| Activity | Observation | References |
|---|---|---|
| Inhibition of HIV-1 Induced Syncytia Formation | Observed | nih.govresearchgate.netresearchgate.net |
| Inhibition of Lymphocyte Proliferation | Observed | nih.govresearchgate.netresearchgate.net |
| α-Glucosidase I Inhibition (IC50) | 0.28 μM | nih.gov |
Broad-Spectrum Antiviral Activity against Enveloped Viruses (e.g., Dengue Virus, Hepatitis C Virus, Bovine Viral Diarrhea Virus)
The antiviral activity of this compound extends beyond HIV-1 to other enveloped viruses, indicating a broad-spectrum potential. nih.govnih.govgriffith.edu.au This is because many enveloped viruses rely on the host cell's N-linked glycosylation machinery for the proper processing of their envelope glycoproteins, which is essential for viral pathogenesis. nih.govgriffith.edu.au
Dengue Virus (DENV): Iminosugars, including derivatives of DNJ, are known to have antiviral effects against DENV by inhibiting the folding of envelope glycoproteins prM and E. nih.gov This disruption of protein folding can prevent viral assembly. nih.gov this compound has been identified as an iminosugar with antiviral activity against DENV. nih.gov
Hepatitis C Virus (HCV): The replication of HCV, a member of the Flaviviridae family, occurs in the cytoplasm of hepatocytes. medsci.orgcsic.es The antiviral mechanism of iminosugars against HCV is believed to involve the misfolding of viral N-linked glycoproteins, leading to reduced virion secretion and infectivity. nih.gov
Bovine Viral Diarrhea Virus (BVDV): BVDV, a pestivirus, serves as a model for HCV and is also inhibited by DNJ derivatives. nih.govasm.orgnih.gov Studies have shown that this compound inhibits the secretion of BVDV viral RNA in a dose-dependent manner. asm.org The antiviral effect of DNJ derivatives against BVDV has been linked to the misfolding of E2 envelope proteins and the impairment of their assembly into infectious viral particles. griffith.edu.au
Antiviral Spectrum of this compound
| Virus | Observed Effect | References |
|---|---|---|
| Dengue Virus (DENV) | Antiviral activity | nih.gov |
| Hepatitis C Virus (HCV) | Antiviral activity (inferred from mechanism) | nih.gov |
| Bovine Viral Diarrhea Virus (BVDV) | Inhibition of viral RNA secretion | asm.org |
Viral Glycoprotein Misfolding and Virion Assembly Disruption
The primary mechanism behind the broad-spectrum antiviral activity of this compound is the inhibition of host α-glucosidases. nih.gov These enzymes are located in the endoplasmic reticulum and are responsible for the initial trimming of glucose residues from newly synthesized N-linked glycans on glycoproteins. nih.govgriffith.edu.au By inhibiting these enzymes, the compound induces the misfolding of viral N-linked glycoproteins. nih.govacs.org
This misfolding has several consequences for the virus:
It can lead to the retention and degradation of the improperly folded glycoproteins within the endoplasmic reticulum. griffith.edu.au
It can disrupt the proper assembly of new virions. nih.gov
Even if misfolded glycoproteins are incorporated into new viral particles, they can result in virions with reduced infectivity. griffith.edu.au
This mechanism of action, which targets a host cellular pathway rather than a specific viral enzyme, makes it a host-directed antiviral approach. griffith.edu.au This strategy is thought to have a higher barrier to the development of drug resistance. griffith.edu.au
Immunomodulatory and Anti-inflammatory Activities in Animal Models
In addition to its antiviral properties, this compound has demonstrated immunomodulatory and anti-inflammatory effects in pre-clinical models.
Reduction of Adjuvant-Induced Arthritis in Rats
Adjuvant-induced arthritis (AIA) in rats is a widely used animal model for studying chronic inflammatory conditions like rheumatoid arthritis. d-nb.infonih.govutlib.eeiium.edu.my In this model, the injection of an adjuvant containing heat-killed Mycobacterium butyricum triggers a significant inflammatory response, leading to arthritis. d-nb.info
In vivo studies have shown that this compound can reduce adjuvant-induced arthritis in rats. researchgate.netresearchgate.net This finding suggests that the compound has the potential to be a candidate for the treatment of autoimmune diseases characterized by chronic inflammation. researchgate.netresearchgate.net
Modulation of Lymphocyte Proliferation and Immunoglobulin Production In Vitro
Further supporting its immunomodulatory potential, this compound has been shown to modulate immune responses in vitro. Specifically, it has been found to inhibit lymphocyte proliferation and the production of immunoglobulins. nih.gov These effects indicate an ability to suppress certain aspects of the immune response, which could be beneficial in the context of autoimmune diseases where the immune system is overactive.
Immunomodulatory and Anti-inflammatory Effects of this compound
| Activity | Model | Observation | References |
|---|---|---|---|
| Reduction of Arthritis | Adjuvant-Induced Arthritis in Rats | Observed | researchgate.netresearchgate.net |
| Inhibition of Lymphocyte Proliferation | In Vitro | Observed | nih.gov |
| Inhibition of Immunoglobulin Production | In Vitro | Observed | nih.gov |
Role in Lysosomal Storage Disorder Research
This compound, a derivative of 1-deoxynojirimycin (B1663644), has been a subject of interest in the preclinical evaluation for lysosomal storage disorders, particularly for its dual-action potential. researchgate.netmdpi.com This compound functions both as a pharmacological chaperone and as an inhibitor of glycosphingolipid biosynthesis, making it a candidate for substrate reduction therapy. google.comnih.gov
This compound acts as a pharmacological chaperone, a small molecule that can bind to and stabilize misfolded mutant enzymes, facilitating their correct trafficking to the lysosome and thereby increasing their residual activity. nih.govcsic.es This is particularly relevant for Gaucher disease, which is caused by mutations in the GBA gene that lead to a deficiency of the enzyme glucocerebrosidase (GCase). csic.es
In cellular models using fibroblasts from Gaucher disease patients, who have mutations such as N370S and L444P, the application of pharmacological chaperones has been shown to enhance the activity of the mutant GCase. csic.esmdpi.com While specific data for this compound's chaperone activity in Gaucher fibroblasts is part of a broader investigation of deoxynojirimycin derivatives, related compounds have demonstrated notable increases in enzyme activity. researchgate.netmdpi.com For instance, other N-alkylated deoxynojirimycin derivatives have shown the ability to rescue GCase activity. mdpi.com The chaperone effect is often more pronounced at the neutral pH of the endoplasmic reticulum, which is favorable for protein folding and transport, compared to the acidic environment of the lysosome where the enzyme must be active. csic.es
Table 1: Representative Data on Chaperone-Mediated GCase Activity Enhancement in Gaucher Fibroblasts by Iminosugar Derivatives (Note: This table is illustrative of the effects of related iminosugar chaperones, as specific fold-change data for this compound was not detailed in the reviewed sources.)
| Gaucher Fibroblast Mutation | Chaperone Compound (Type) | Fold Increase in GCase Activity |
| N370S | N-nonyl-deoxynojirimycin | ~2.5 - 3.0 |
| L444P | N-octyl-β-valienamine | ~1.8 - 6.0 |
| F213I | N-octyl-β-valienamine | ~6.0 |
This data is compiled from studies on various iminosugar chaperones to illustrate the therapeutic principle. csic.esmdpi.com
Beyond its chaperone activity, this compound is also an inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids. nih.govuniversiteitleiden.nl By inhibiting this enzyme, the compound can reduce the rate of synthesis of glucosylceramide, the substrate that accumulates in Gaucher disease. This approach is known as substrate reduction therapy (SRT). csic.es
Studies on various N-alkylated deoxynojirimycin analogues have demonstrated their efficacy in inhibiting GCS and consequently lowering the levels of cellular glycosphingolipids. nih.govnih.gov The length of the N-alkyl chain is a critical factor for the inhibitory activity. nih.govuniversiteitleiden.nl In vitro experiments using cultured cells, such as HL60 cells, have shown that treatment with these inhibitors can lead to a significant decrease in the levels of glycosphingolipids. nih.gov The inhibition of GCS by these compounds is rapid and can be highly effective. nih.gov
Table 2: Modulation of Glycosphingolipid Levels by Deoxynojirimycin Analogues in a Cellular Model (Note: This table reflects the general inhibitory effects of N-alkylated deoxynojirimycin compounds on glycosphingolipid biosynthesis.)
| Glycosphingolipid Species | Inhibitor Type | Observed Reduction in Cellular Levels |
| Total Glucosphingolipids | N-alkylated deoxynojirimycins | 40-50% |
| Glucosylceramide | N-butyl-deoxynojirimycin | Significant Inhibition |
| Lactosylceramide | N-butyl-deoxynojirimycin | Significant Inhibition |
Data is based on findings from studies on the cellular effects of deoxynojirimycin analogues. nih.gov
Structure Activity Relationships Sar and Rational Design of N 7 Oxadecyl Deoxynojirimycin Analogues
Influence of N-Alkyl Chain Length on Inhibitory Potency
The length of the N-alkyl chain is a critical determinant of the inhibitory potency of deoxynojirimycin (DNJ) analogues. Numerous studies have demonstrated that modifying the chain length can significantly alter the inhibitory activity against various enzymes. nih.govmdpi.comnih.gov
Generally, an increase in the length of the N-alkyl chain leads to enhanced inhibitory efficacy up to a certain point. nih.govnih.gov For instance, studies on a series of α- and β-1-C-alkyl-1-deoxynojirimycin derivatives revealed that the potency of these inhibitors is markedly dependent on the position of the alkyl chain. nih.gov Specifically, the inhibitory efficiency of α-1-C-alkyl-1-deoxynojirimycin derivatives against intestinal isomaltase increases with the length of the alkyl chain. nih.gov The most potent inhibition was observed with α-1-C-nonyl-1-deoxynojirimycin, which was 25 times more potent than its C8 homologue. nih.gov This highlights that even subtle changes in the aglycon fragment can lead to remarkable enzyme specificity. nih.gov
However, the relationship between chain length and inhibitory activity is not always linear and can be enzyme-specific. nih.gov For some α-glucosidases, a chain length of four carbons (n=3) was found to be the most active, with either an increase or decrease in length leading to reduced inhibitory activity. nih.gov In another group of derivatives, the inhibitory activity increased with the alkyl chain length when it was longer than four carbons. nih.gov It has also been shown that DNJ derivatives with chain lengths above C8 can exhibit a chain-length-dependent increase in cytotoxicity. mdpi.com
The introduction of different alkyl groups on the nitrogen atom is a key strategy for modifying DNJ. mdpi.com This N-alkylation has led to the development of approved drugs like N-butyl-DNJ (miglustat) and N-hydroxyethyl-DNJ (miglitol). mdpi.comnih.gov Lengthening the alkyl chain has been shown to provide better selectivity and potency towards α-glucosidase. mdpi.com The affinity of N-alkyl-1-deoxynojirimycin derivatives for α- and β-glucosidases is thought to be related to the enzyme's active site having a lipophilic pocket. mdpi.comresearchgate.net
Table 1: Effect of N-Alkyl Chain Length on α-Glucosidase Inhibitory Activity
| Compound | N-Alkyl Chain Length | IC50 (µM) for α-glucosidase | Reference |
|---|---|---|---|
| Acarbose | - | 822.0 ± 1.5 | nih.gov |
| Compound 27 | C4 (n=3) | 559.3 ± 0.28 | nih.gov |
| Compound 34 | C6 (n=5) | 417.0 ± 0.14 | nih.gov |
| DNJ | - | 155 ± 15 | mdpi.com |
| Compound 7 | C3 on phenyl | 551 ± 23 | mdpi.com |
| Compound 8 | C4 on phenyl | 324 ± 65 | mdpi.com |
| Compound 9 | C5 on phenyl | 63 ± 6 | mdpi.com |
Significance of Oxygen Atom Position in the N-Alkyl Chain
Impact on Enzyme Specificity and Affinity
The placement of an oxygen atom within the N-alkyl chain can modulate the inhibitory activity and selectivity of DNJ analogues for different enzymes. For example, the synthesis and evaluation of a series of N-decyl-1-deoxynojirimycin analogues revealed that incorporating an oxygen atom, particularly at the seventh position to yield N-(7-Oxadecyl)deoxynojirimycin, significantly impacts its activity. researchgate.net This modification can alter the flexibility and polarity of the side chain, thereby affecting its interaction with the active site of the target enzyme. nih.gov The presence of the ether linkage can influence the conformation of the alkyl chain, potentially allowing for more specific binding to the active site of certain enzymes while reducing affinity for others. This can lead to a more desirable, targeted inhibitory profile. nih.govmdpi.com
Influence on Therapeutic Ratio (Activity vs. Toxicity)
A critical aspect of drug design is maximizing therapeutic activity while minimizing toxicity. The incorporation of an oxygen atom in the N-alkyl chain has been shown to be a successful strategy for improving the therapeutic ratio of DNJ analogues. researchgate.netnih.gov While long N-alkyl chains can increase inhibitory potency, they are often associated with increased cytotoxicity. mdpi.compnas.org The introduction of an oxygen atom, as seen in this compound, can decrease the lipophilicity of the compound, which has been shown to reduce its toxicity. mdpi.compnas.org
Specifically, the synthesis of this compound demonstrated a considerable increase in the therapeutic ratio, defined as the ratio of α-glucosidase I inhibitory activity to toxicity in HepG2 cells. researchgate.netresearchgate.net This suggests that the oxygenated side chain helps to dissociate the desired inhibitory activity from the undesirable cytotoxic effects. nih.govpnas.org Structure-activity relationship studies on analogues of this compound led to the discovery of compounds with nanomolar antiviral activity against dengue virus while maintaining low cytotoxicity, resulting in a high selectivity index. nih.gov
Table 2: Antiviral Activity and Cytotoxicity of this compound Analogues against Dengue Virus
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 7 (CM-10-18) | 6.5 | >500 | >77 | nih.gov |
| 2h | 0.3 - 0.5 | >500 | >1000 | nih.gov |
| 2l | 0.3 - 0.5 | >500 | >1000 | nih.gov |
| 3j | 0.3 - 0.5 | >500 | >1000 | nih.gov |
| 3l | 0.3 - 0.5 | >500 | >1000 | nih.gov |
| 3v | 0.3 - 0.5 | >500 | >1000 | nih.gov |
| 4b | 0.3 | >500 | >1667 | nih.gov |
| 4c | 0.5 | >500 | >1000 | nih.gov |
Stereochemical Considerations and Derivatization
The stereochemistry of the deoxynojirimycin core and its derivatives is fundamental to their biological activity. The specific arrangement of hydroxyl groups on the piperidine (B6355638) ring mimics that of D-glucopyranose, which is crucial for its interaction with glycosidases. researchgate.net Any alteration in the stereochemistry can dramatically affect the inhibitory profile.
Derivatization of the DNJ scaffold is a key strategy for developing new therapeutic agents. nih.gov This can involve modifications at various positions, but N-alkylation has been a particularly fruitful approach. mdpi.com The synthesis of N-alkyloxadecyl derivatives, such as this compound, is achieved through reductive amination of DNJ with the corresponding aldehyde. nih.gov This process allows for the introduction of a wide variety of side chains, enabling the fine-tuning of the molecule's properties. nih.gov
Furthermore, the synthesis of analogues with different stereochemistries can lead to inhibitors with altered selectivity. For example, while DNJ is a potent inhibitor of α-glucosidases, its stereoisomers may exhibit different inhibitory profiles. The development of synthetic routes to access various stereoisomers and derivatives is therefore crucial for exploring the full therapeutic potential of this class of compounds. nih.gov
Design Principles for Enhanced Biological Activity
A primary strategy involves the modification of the N-substituent of the DNJ core. mdpi.comnih.gov The introduction of an N-alkyl chain is a well-established method to increase potency and modulate selectivity. mdpi.com The length and lipophilicity of this chain are critical factors. Generally, increasing the chain length enhances inhibitory activity up to an optimal length, after which activity may plateau or decrease, and cytotoxicity may increase. mdpi.comnih.gov
To mitigate the toxicity associated with long alkyl chains, a key design principle is the incorporation of heteroatoms, such as oxygen, into the chain. nih.govmdpi.com As exemplified by this compound, this strategy can significantly improve the therapeutic ratio by reducing cytotoxicity while maintaining or even enhancing inhibitory potency. researchgate.netnih.govpnas.org The position of the heteroatom is also crucial for fine-tuning the activity and selectivity. researchgate.net
Another important design consideration is the introduction of cyclic or aromatic moieties at the terminus of the N-alkyl chain. nih.gov These groups can provide additional binding interactions with the enzyme, further enhancing potency. The use of linkers of varying lengths to connect the DNJ core to these terminal groups allows for the optimization of the spatial orientation of the molecule within the enzyme's active site. figshare.com
Furthermore, stereochemical control during synthesis is paramount. The specific configuration of the hydroxyl groups on the deoxynojirimycin ring is essential for its primary inhibitory activity, and maintaining this configuration is a central tenet of the design process. researchgate.net However, the synthesis of stereoisomers can also be a valuable tool for developing inhibitors with novel selectivities. acs.org
Advanced Research and Analytical Methodologies for N 7 Oxadecyl Deoxynojirimycin Studies
Enzyme Activity Assays and Kinetic Parameter Determination (e.g., IC50, Ki)
Enzyme activity assays are fundamental in quantifying the inhibitory potency of N-(7-Oxadecyl)deoxynojirimycin against its target enzymes, primarily α-glucosidases. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.
A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50) , which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. For instance, this compound has been identified as a highly potent inhibitor of α-glucosidase I, with a reported IC50 value of 0.28 µM. acs.org Another study reported an IC50 of 0.29 µM. sfu.ca The determination of IC50 is crucial for comparing the efficacy of different inhibitors under standardized experimental conditions. ncifcrf.gov
Beyond the IC50, the inhibition constant (Ki) provides a more intrinsic measure of an inhibitor's potency. ncifcrf.gov The Ki value is independent of substrate concentration and reflects the dissociation constant of the enzyme-inhibitor complex. ncifcrf.gov Determining the Ki value, often through kinetic studies using methods like Lineweaver-Burk plots, helps to classify the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.netmdpi.com For example, while specific Ki values for NO-DNJ are not always detailed in general literature, related deoxynojirimycin derivatives have been characterized as reversible competitive or non-competitive inhibitors of α-glucosidase. researchgate.net
The process of determining these parameters typically involves:
Incubating the target enzyme with its substrate and varying concentrations of the inhibitor.
Measuring the product formation over time, often using a chromogenic or fluorogenic substrate that generates a detectable signal.
Plotting the enzyme activity against the inhibitor concentration to calculate the IC50 value. nih.gov
Performing further kinetic experiments at different substrate concentrations to determine the Ki and the mode of inhibition. researchgate.net
Table 1: Reported IC50 Values for Deoxynojirimycin Derivatives
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | α-Glucosidase I | 0.28 | acs.org |
| This compound | α-Glucosidase | 0.29 | sfu.ca |
| Deoxynojirimycin (DNJ) | α-Glucosidase | 155 ± 15 | mdpi.com |
Cell-Based Assays for Glycoprotein (B1211001) Processing Analysis
To understand the effects of this compound within a biological context, cell-based assays are indispensable. These assays move beyond isolated enzymes to evaluate the compound's impact on the complex machinery of glycoprotein processing within living cells. researchgate.net Enveloped viruses, for example, depend on the host cell's N-glycosylation machinery for the proper processing of their glycoproteins, which is crucial for the viral life cycle. acs.orgsemanticscholar.org
A primary target of NO-DNJ is the N-glycan processing pathway in the endoplasmic reticulum (ER). griffith.edu.au Inhibition of ER α-glucosidases by iminosugars like NO-DNJ disrupts the proper folding of viral glycoproteins. griffith.edu.au This can lead to the retention and degradation of these proteins through the ER-associated degradation (ERAD) pathway. griffith.edu.au
Commonly used cell-based assays include:
Viral Replication Assays: In studies involving viruses like HIV or Dengue virus, cells are treated with NO-DNJ, and the effect on viral production is measured. acs.orgsci-hub.st This can be quantified by measuring viral titers in the cell culture supernatant or by detecting viral proteins or nucleic acids. nih.gov
Syncytia Formation Assays: For viruses like HIV, which can induce the fusion of infected and uninfected cells to form large, multinucleated cells called syncytia, inhibitors of glycoprotein processing can block this process. acs.orgsci-hub.st The reduction in syncytia formation serves as a measure of the compound's antiviral activity. acs.orgsci-hub.st
Analysis of Glycoprotein Glycosylation Status: The glycosylation state of specific cellular or viral glycoproteins can be analyzed using techniques like SDS-PAGE and Western blotting. Incorrectly processed glycoproteins often exhibit altered mobility on the gel.
Free Oligosaccharide (FOS) Analysis: The accumulation of free oligosaccharides in the cytosol is a biomarker for ERAD activity. griffith.edu.au When glycoproteins are misfolded due to glucosidase inhibition and subsequently degraded, their glycan portions are released as FOS. griffith.edu.au
These cell-based assays provide crucial information on the biological efficacy of NO-DNJ and help to bridge the gap between in vitro enzyme inhibition and potential therapeutic applications.
Molecular Docking and Computational Modeling of Enzyme-Inhibitor Interactions
Molecular docking and computational modeling are powerful in silico tools used to predict and analyze the interaction between a ligand, such as this compound, and its target enzyme at the molecular level. nih.govscirp.org This approach provides insights into the binding mode, affinity, and specificity of the inhibitor, which can guide the design of more potent and selective derivatives. nih.govfrontiersin.org
The process of molecular docking involves:
Obtaining 3D Structures: The three-dimensional structures of the target enzyme (e.g., α-glucosidase) and the inhibitor (NO-DNJ) are required. These can be obtained from crystallographic databases or generated through homology modeling.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the inhibitor within the enzyme's active site. nih.gov
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the most favorable binding modes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net
For deoxynojirimycin derivatives, molecular docking studies have revealed how the iminosugar core mimics the transition state of the natural substrate and how the N-alkyl chain can occupy a lipophilic pocket within the enzyme's active site. mdpi.com These studies can explain the structure-activity relationships observed in experimental assays, for instance, why certain chain lengths or modifications on the alkyl chain enhance inhibitory activity. mdpi.comnih.gov The binding affinity values derived from these simulations can provide a theoretical basis for the observed inhibitory potency. researchgate.net
Techniques for Assessing Cellular Uptake and Intracellular Distribution
Understanding the cellular uptake and intracellular distribution of this compound is critical, as the compound must reach its target enzymes within the endoplasmic reticulum to exert its effect. The hydrophobic N-alkyl chain of NO-DNJ is thought to enhance its ability to cross cell membranes compared to the parent compound, 1-deoxynojirimycin (B1663644). researchgate.net
Techniques to assess cellular uptake and distribution include:
Radiolabeling: The compound can be synthesized with a radioactive isotope (e.g., ³H or ¹⁴C). Cells are incubated with the radiolabeled compound, and the amount of radioactivity inside the cells is measured over time to quantify uptake. Subcellular fractionation can then be performed to determine the distribution of the compound in different organelles.
Fluorescent Labeling: Attaching a fluorescent tag to the molecule allows for its visualization within cells using fluorescence microscopy or quantification by flow cytometry. This provides spatial information on its intracellular localization.
Mass Spectrometry-Based Methods: Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to detect and quantify the unlabeled compound and its metabolites in cell lysates and subcellular fractions. This offers high sensitivity and specificity.
Indirect Methods: The enhanced cellular uptake of N-alkylated imino sugars has been inferred from their increased potency in cell-based assays compared to their non-alkylated counterparts. researchgate.net The hydrophobic nature of the N-alkyl chain is a key factor in this enhanced uptake. researchgate.net
These methodologies collectively provide a comprehensive understanding of the biochemical and cellular pharmacology of this compound, from its direct interaction with target enzymes to its effects within a complex cellular environment.
Future Research Directions and Translational Perspectives for N 7 Oxadecyl Deoxynojirimycin
Exploration of Novel Therapeutic Targets
The primary established mechanism of N-7-O-DNJ is the potent inhibition of α-glucosidase I, an enzyme crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum. nih.govnih.gov This mode of action has been the foundation for its investigation as an antiviral and immunomodulatory agent. Future research should aim to broaden the scope of therapeutic targets beyond this initial focus.
Antiviral Applications: N-7-O-DNJ has demonstrated activity against Human Immunodeficiency Virus (HIV-1) by inhibiting virus-induced syncytia formation. nih.gov Its efficacy has also been noted against Dengue virus. google.com The mechanism is believed to involve the misfolding of viral N-linked glycoproteins, leading to reduced viral infectivity and secretion. nih.gov Further studies are warranted to explore its efficacy against a wider range of enveloped viruses that rely on host glycosylation pathways, such as influenza and hepatitis C. nih.gov
Autoimmune Diseases: A significant finding is the ability of N-7-O-DNJ to reduce adjuvant-induced arthritis in rat models, suggesting its potential as a therapeutic for autoimmune diseases like rheumatoid arthritis. researchgate.netresearchgate.net This immunomodulatory effect, which includes the inhibition of lymphocyte proliferation, opens a promising avenue for investigating its utility in other T-cell-mediated autoimmune conditions. nih.gov
Lysosomal Storage Disorders: While not extensively studied for N-7-O-DNJ specifically, other deoxynojirimycin derivatives are known to act as pharmacological chaperones in lysosomal storage disorders such as Pompe disease. researchgate.netgoogle.comgoogleapis.com These chaperones can help stabilize mutant enzymes, restoring partial function. Future investigations could explore whether N-7-O-DNJ or its analogues possess similar chaperone activity for genetic diseases characterized by protein misfolding.
Development of Advanced Analogues with Improved Pharmacological Properties
The development of N-7-O-DNJ itself is a testament to the success of analogue synthesis in improving therapeutic potential. The introduction of an oxygen atom at the seventh position of the N-decyl side chain of N-decyl-1-deoxynojirimycin resulted in a considerably increased therapeutic ratio, balancing potent α-glucosidase I inhibition with lower toxicity. researchgate.net
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications to the N-alkyl side chain of deoxynojirimycin can be explored. This includes altering the position of the oxygen atom, as its placement is critical for activity and toxicity. researchgate.net Additionally, incorporating other functional groups or ring structures, such as a cyclohexanol (B46403) group, has shown promise in other derivatives, leading to potent antiviral activity with reduced cytotoxicity. nih.gov
Enhanced Bioavailability and Targeting: Analogues can be designed to improve oral bioavailability and tissue-specific targeting. For instance, creating prodrugs or conjugating the molecule to specific ligands could enhance its delivery to target cells or organs, thereby increasing efficacy and reducing potential off-target effects.
Selectivity Profiling: A key challenge with iminosugar inhibitors is their potential lack of selectivity, as they can inhibit various glycosidases. researchgate.net Future analogue development should include comprehensive screening against a panel of human glycosidases to identify derivatives with higher selectivity for the target enzyme, such as α-glucosidase I, which would likely translate to an improved safety profile.
| Compound/Analogue | Key Modification/Feature | Reported Advantage/Activity |
| N-(7-Oxadecyl)deoxynojirimycin | Oxygen at position 7 of the N-decyl side chain. researchgate.net | Increased therapeutic ratio; potent α-glucosidase I inhibitor; anti-HIV and potential anti-rheumatoid arthritis activity. nih.govresearchgate.net |
| N-butyl-deoxynojirimycin (NB-DNJ) | N-butyl side chain. google.com | Antiviral effects against a broad spectrum of viruses. nih.gov |
| N-nonyl-deoxynojirimycin (NN-DNJ) | N-nonyl side chain. google.com | More potent antiviral activity against some viruses compared to NB-DNJ. griffith.edu.au |
| OSL-95II | N-alkyl side chain terminating in a cyclohexanol group. nih.gov | Potent antiviral agent with significantly lower cytotoxicity. nih.gov |
Combination Therapies and Synergistic Effects
The complexity of diseases like viral infections and cancer often necessitates multi-target therapeutic approaches. Exploring the use of N-7-O-DNJ in combination with other therapeutic agents could lead to synergistic effects, enhancing efficacy while potentially lowering the required doses of individual drugs.
Antiviral Combinations: For HIV, combining N-7-O-DNJ with established antiretroviral drugs that target different stages of the viral life cycle (e.g., reverse transcriptase inhibitors, protease inhibitors) could be a powerful strategy. Studies on other iminosugars, such as N-butyl-deoxynojirimycin in combination with zidovudine, have already been conducted for HIV-1 infection. nih.gov This approach could help prevent the emergence of drug-resistant viral strains.
Immunomodulatory Combinations: In the context of autoimmune diseases, combining N-7-O-DNJ with standard-of-care treatments like disease-modifying antirheumatic drugs (DMARDs) or biologics could offer a multi-pronged approach to controlling inflammation and immune dysregulation.
Enzyme Replacement Therapy (ERT) Enhancement: For lysosomal storage disorders, iminosugars can be used as pharmacological chaperones in conjunction with enzyme replacement therapy. researchgate.net The chaperone helps to stabilize the infused recombinant enzyme, potentially leading to improved therapeutic outcomes. The potential for N-7-O-DNJ or its analogues in such combination therapies for conditions like Pompe disease is an exciting area for future research. google.comgoogleapis.com
Deeper Elucidation of Mechanism-of-Action at Systemic Levels
While the direct inhibitory effect of N-7-O-DNJ on α-glucosidase I is well-documented, its full impact at a systemic level is not yet completely understood. nih.govnih.gov A deeper investigation into its broader physiological effects is crucial for its translation into a clinical setting.
Glycoproteome and Metabolome Analysis: Advanced analytical techniques like mass spectrometry can be used to analyze the global changes in the glycoproteome and metabolome of cells and organisms treated with N-7-O-DNJ. This would provide a comprehensive view of the downstream consequences of α-glucosidase I inhibition and may reveal novel, previously unappreciated mechanisms of action.
Impact on Immune Cell Function: The observed immunomodulatory effects warrant a more detailed investigation. nih.govresearchgate.net Research should focus on how N-7-O-DNJ affects the glycosylation of key immune cell surface receptors (e.g., T-cell receptors, cytokine receptors) and how these alterations translate into changes in immune cell signaling, differentiation, and function.
In Vivo Pharmacodynamics: Further in vivo studies in relevant animal models are necessary to understand the pharmacokinetics and pharmacodynamics of N-7-O-DNJ. These studies should aim to correlate drug exposure levels in different tissues with the observed therapeutic effects and any potential toxicities, providing a clearer picture of its systemic behavior and therapeutic window. The reduction of adjuvant-induced arthritis in rats is a key finding that points towards systemic efficacy requiring further mechanistic exploration. researchgate.netresearchgate.net
Q & A
Q. How is N-(7-Oxadecyl)deoxynojirimycin synthesized and characterized in laboratory settings?
Methodological Answer: The compound is synthesized via reductive amination of deoxynojirimycin (DNJ) with 7-oxadecyl aldehyde derivatives. Sodium cyanoborohydride is typically used as a reducing agent under elevated temperatures (~50°C) to facilitate the reaction . Post-synthesis characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. The IUPAC name, (3R,4R)-2-(hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol, confirms its stereochemical configuration .
Q. What methodologies optimize the extraction efficiency of DNJ derivatives from natural sources?
Methodological Answer: Supercritical carbon dioxide (SC-CO₂) extraction with ethanol as a co-solvent is effective. Key parameters include:
- Pressure : 100–200 bar (optimal at 200 bar for maximum yield).
- Temperature : 40–60°C (50°C balances efficiency and thermal stability).
- Dynamic extraction time : 40–80 min (80 min maximizes recovery). A full factorial design is recommended to systematically evaluate interactions between variables .
Q. What is the mechanism of action of this compound in inhibiting glycosylation pathways?
Methodological Answer: The compound inhibits α-glucosidase I and II, blocking the trimming of N-linked oligosaccharides during glycoprotein processing. This disrupts glycan maturation, affecting membrane protein trafficking and secretion. Experimental validation involves:
- Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside).
- Cell-based models : Assess glycan profiles via lectin staining or mass spectrometry in treated vs. untreated cells .
Advanced Research Questions
Q. How do in vitro and in vivo pharmacological effects of this compound differ, and what factors explain these discrepancies?
Methodological Answer: In vitro studies often report potent enzyme inhibition (IC₅₀ < 1 µM), while in vivo efficacy may be limited by poor bioavailability or metabolic clearance. To address this:
- Conduct pharmacokinetic studies to measure plasma half-life and tissue distribution.
- Use knockout models (e.g., glucosylceramide synthase-deficient mice) to isolate target-specific effects.
- Compare results with structurally related analogs (e.g., N-nonyl-DNJ) to assess alkyl chain length impacts on solubility and penetration .
Q. What structural modifications enhance the target specificity of this compound for glycosylation-related enzymes?
Methodological Answer:
- Alkyl chain length : Longer chains (e.g., C9 in N-nonyl-DNJ) improve membrane anchoring but may reduce solubility.
- Functional group substitution : Introduce fluorinated or branched chains (e.g., trifluorononyl derivatives) to modulate enzyme binding kinetics.
- Stereochemical optimization : Test enantiomers for selective inhibition of α- vs. β-glucosidases .
Q. How can researchers resolve contradictions in enzymatic inhibition data across different experimental models?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, substrate concentration) or cell-type-specific expression of glycosidases. Mitigation strategies include:
- Standardized protocols : Use recombinant enzymes (e.g., human lysosomal α-glucosidase) to minimize variability.
- Dose-response curves : Validate inhibitory potency across multiple cell lines (e.g., HEK293 vs. hepatocytes).
- Computational modeling : Predict binding affinities using molecular docking tools (e.g., AutoDock Vina) .
Q. What challenges arise when developing combination therapies using this compound and other glycosylation inhibitors?
Methodological Answer: Synergistic or antagonistic interactions must be systematically evaluated:
- High-throughput screening : Test combinatorial effects on glycan profiles using microarrays.
- Mechanistic studies : Identify overlapping vs. distinct pathways (e.g., DNJ derivatives + β-galactosidase inhibitors).
- Toxicity assays : Monitor off-target effects (e.g., endoplasmic reticulum stress) via transcriptomic analysis .
Q. What analytical techniques ensure purity and stability of this compound in long-term studies?
Methodological Answer:
- HPLC-DAD/ELSD : Quantify impurities (<0.5% threshold) and degradation products.
- Stability testing : Store samples under controlled conditions (4°C, inert atmosphere) and assess thermal stability via thermogravimetric analysis (TGA).
- NMR stability markers : Track oxidation or hydrolysis by monitoring chemical shift changes in key protons (e.g., hydroxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
